

Application Note: Solid-Phase Extraction of Spinosyn D from Complex Matrices

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Compound of Interest

Compound Name: *Spinosyn D*

Cat. No.: *B165685*

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Introduction

Spinosyn D is one of the two primary active components of Spinosad, a widely used insecticide derived from the fermentation of the soil bacterium *Saccharopolyspora spinosa*.^{[1][2][3]} Its application in agriculture necessitates robust analytical methods for monitoring its residues in complex matrices such as soil, animal tissues, and agricultural products to ensure food safety and environmental quality. Solid-phase extraction (SPE) is a critical sample preparation technique that enables the selective extraction and concentration of **Spinosyn D** from these intricate sample types, thereby removing interfering substances and improving the accuracy and sensitivity of subsequent analysis by high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection.^{[4][5]} This application note provides detailed protocols for the solid-phase extraction of **Spinosyn D** from various complex matrices, supported by quantitative performance data.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used for the selective sample preparation and purification of analytes from a complex matrix. The process involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge or disk. Analytes of interest are retained on the stationary phase while the matrix components are washed away. The retained analytes are then eluted with a small volume of a strong solvent. The choice of SPE sorbent and solvents is critical and depends on the physicochemical properties of the analyte and the matrix. For **Spinosyn D**, which is a macrolide, various

sorbents including reversed-phase (e.g., C18), normal-phase (e.g., silica), and ion-exchange materials have been effectively utilized.

Experimental Protocols

This section details the methodologies for the extraction of **Spinosyn D** from animal tissues, soil/sediment, and plant matrices.

Protocol 1: Extraction from Animal Tissues (Muscle, Fat, Liver, Kidney)

This protocol is adapted from established methods for the analysis of Spinosad in animal products.[\[6\]](#)

1. Sample Preparation and Extraction:

- Weigh 20.0 g of homogenized muscle, liver, or kidney sample (5.00 g for fat) into a centrifuge tube.
- Add 20 mL of 1 mol/L dipotassium hydrogen phosphate and homogenize.
- Add 100 mL of acetone/n-hexane (1:2, v/v) and homogenize thoroughly.
- Centrifuge at 3,000 rpm for 5 minutes and collect the upper organic layer.
- To the remaining residue, add 50 mL of n-hexane, homogenize again, and centrifuge.
- Combine the organic layers, add anhydrous sodium sulfate to remove residual water, and filter.
- Concentrate the filtrate at a temperature below 40°C and evaporate to dryness.
- Dissolve the residue in n-hexane to a final volume of 20 mL.

2. Solid-Phase Extraction (SPE) Cleanup:

- The described method utilizes connected cartridges of trimethylaminopropyl-silanized silica gel and ethylenediamine-N-propylsilanized silica gel for cleanup.[\[6\]](#)

- Conditioning: Condition the connected cartridges according to the manufacturer's instructions, typically with n-hexane.
- Loading: Load the 20 mL n-hexane extract onto the conditioned cartridges.
- Washing: Wash the cartridges to remove interfering compounds. A typical wash solvent would be n-hexane or a mixture of n-hexane and a slightly more polar solvent.
- Elution: Elute the **Spinosyn D** with a suitable solvent mixture. For silica-based aminopropyl phases, a mixture of acetone and n-hexane is often effective. For example, elute with 10 mL of acetone/n-hexane (1:1, v/v).^[6]
- Collect the eluate, concentrate it under a gentle stream of nitrogen at a temperature below 40°C, and reconstitute the residue in a suitable solvent (e.g., methanol) for LC-MS analysis.

Protocol 2: Extraction from Soil and Sediment

This protocol is based on the DowElanco Method GRM 94.20 for the quantitative determination of Spinosyns A and D in soil and sediment.^[7]

1. Sample Extraction:

- Weigh a representative sample of soil or sediment.
- Extract the sample with a mixture of acetonitrile and water.
- Shake or sonicate the mixture to ensure efficient extraction.
- Centrifuge the sample and collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup:

- A strong cation exchange SPE column is often used for cleanup of soil extracts.^[8]
- Conditioning: Condition the SPE cartridge with methanol followed by the extraction solvent (acetonitrile/water).
- Loading: Load an aliquot of the extract supernatant onto the conditioned cartridge.

- Washing: Wash the cartridge with the extraction solvent to remove neutral and anionic interferences.
- Elution: Elute the spinosyns with a solution of dilute ammonium acetate in a mixture of acetonitrile and methanol.[8]
- Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC-UV or LC-MS analysis.

Protocol 3: Extraction from Fruits and Vegetables

This protocol is derived from a method developed for the determination of Spinosyns A and D in vegetables and fruits.[5][9]

1. Sample Extraction:

- Homogenize a representative sample of the fruit or vegetable.
- Extract a portion of the homogenate with acetonitrile.
- Filter or centrifuge the mixture to obtain a clear extract.

2. Solid-Phase Extraction (SPE) Cleanup:

- This method employs a two-layered SPE column consisting of graphitized carbon and cyclohexyl-bonded silica gel.[5][9]
- Conditioning: Condition the layered column with the elution solvent followed by the GPC mobile phase (acetone-cyclohexane, 3+7 v/v) if an initial GPC cleanup is performed, or with an appropriate solvent for direct loading.
- Loading: Directly load the acetonitrile extract (or the GPC fraction containing spinosyns) onto the column.
- Washing: Wash the column with the GPC mobile phase (acetone-cyclohexane, 3+7 v/v) to remove pigments and other interferences.[9]
- Elution: Elute the spinosyns with acetonitrile containing 2% triethylamine.[5][9]

- The eluate can be directly used for HPLC-UV/MS analysis.

Data Presentation

The following tables summarize the quantitative data for the analysis of **Spinosyn D** in various matrices using SPE-based methods.

Table 1: Recovery and Limit of Quantification (LOQ) of **Spinosyn D** in Animal-Derived Products

| Matrix | SPE Sorbent | Analytical Method | Average Recovery (%) | LOQ (mg/kg) | Reference |
|--------------------------------|------------------------------------------------------------------------------------------|-------------------|-------------------------|-------------|----------------------|
| Muscle, Fat, Liver, Kidney | Trimethylaminopropyl-silanized silica gel & Ethylenediamine-N-propylsilanized silica gel | LC-MS | Not specified | 0.01 | [6] |
| Chicken, Pork, Beef, Egg, Milk | Multiwalled carbon nanotubes (d-SPE) | LC-MS/MS | 74 - 104 | 0.001 - 0.1 | [10] |
| Fat, Muscle, Liver, Kidney | Silica | HPLC-MS | 76 - 110 (Spinosyn A+D) | 0.01 | [8] |

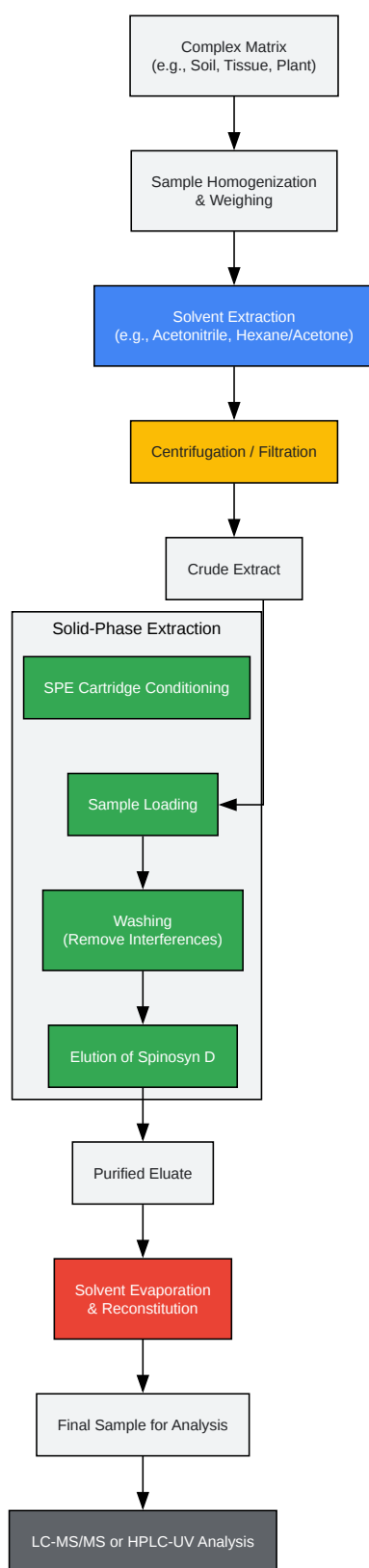
Table 2: Recovery and Limit of Quantification (LOQ) of **Spinosyn D** in Environmental Matrices

| Matrix | SPE Sorbent | Analytical Method | Average Recovery (%) | LOQ (µg/g) | Reference |
|-------------------------------------------|-------------------------------------|-------------------|----------------------------|------------|----------------------|
| Soil & Sediment | Not specified | HPLC/UV | 70 - 120 (Spinosyn A+D) | 0.01 | [7] |
| Alfalfa hay, Wheat hay, Wheat straw | C18 disk and Silica cartridge | LC-MS | 69 - 96 | 0.01 | [11] |

Table 3: Recovery and Limit of Quantification (LOQ) of **Spinosyn D** in Plant Matrices

| Matrix | SPE Sorbent | Analytical Method | Average Recovery (%) | LOQ (µg/g) | Reference |
|--------------------------------------------------|------------------------------------------------------|-------------------|----------------------|------------|---------------------|
| Cabbage, Green perilla, Fig, Strawberry | Graphitized carbon & Cyclohexyl-bonded silica gel | HPLC-UV | >85 | 0.005 | [5] |
| Cereal grains and pulses | Strong cation exchange | HPLC-MSD | 85 - 114 | 0.01 | [8] |

Mandatory Visualization



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Caption: Workflow for Solid-Phase Extraction of **Spinosyn D**.

Conclusion

Solid-phase extraction is an indispensable tool for the reliable quantification of **Spinosyn D** in a variety of complex matrices. The choice of the SPE sorbent and the optimization of the extraction, washing, and elution steps are paramount to achieving high recovery and low limits of detection. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for **Spinosyn D** analysis. The adaptability of SPE allows for its integration into diverse analytical workflows, ensuring accurate and precise results for regulatory compliance and research applications.

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